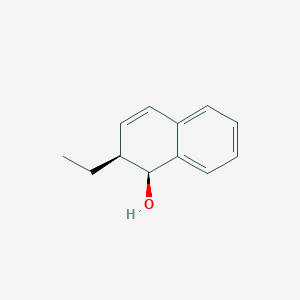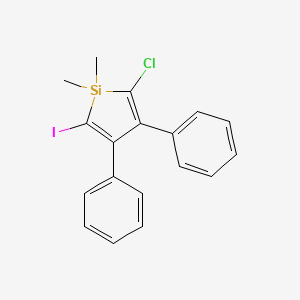
Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- is a chemical compound with the molecular formula C18H16ClISi. This compound is a derivative of silacyclopentadiene, which is a silicon-containing analog of cyclopentadiene. The presence of chlorine and iodine atoms, along with the dimethyl and diphenyl groups, makes this compound unique and potentially useful in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of silacyclopentadiene, which can be obtained through the reaction of dichlorosilane with cyclopentadiene.
Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Chlorination can be performed using chlorine gas or other chlorinating agents, while iodination can be carried out using iodine or iodinating reagents.
Substitution Reactions: The dimethyl and diphenyl groups are introduced through substitution reactions, where appropriate reagents such as methyl and phenyl lithium compounds are used.
Analyse Chemischer Reaktionen
Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silacyclopentadiene derivatives with oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced silacyclopentadiene derivatives.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Wissenschaftliche Forschungsanwendungen
Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex silicon-containing molecules. It is also studied for its reactivity and potential use in catalysis.
Biology: Research is being conducted to explore the biological activity of silacyclopentadiene derivatives, including their potential as antimicrobial and anticancer agents.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: Silacyclopenta-2,4-diene derivatives are explored for their use in materials science, including the development of new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- involves its interaction with molecular targets through various pathways:
Electrophilic Attack: The compound can undergo electrophilic attack on conjugated dienes, leading to the formation of new chemical bonds and products.
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles, resulting in the formation of substituted silacyclopentadiene derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, leading to changes in its oxidation state and the formation of new functional groups.
Vergleich Mit ähnlichen Verbindungen
Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- can be compared with other similar compounds, such as:
Silacyclopenta-2,4-diene, 2,5-bis(4-ethynylphenyl)-1,1-dimethyl-3,4-diphenyl-:
Silacyclopenta-2,4-diene, 2-chloro-1,1-dimethyl-3,4-diphenyl-5-[(2,4,6-trimethylphenyl)ethynyl]: The presence of a trimethylphenyl group introduces steric effects that influence the compound’s chemical behavior.
Cyclopentadiene Derivatives: Compared to cyclopentadiene derivatives, silacyclopentadiene compounds exhibit different reactivity due to the presence of silicon, which can affect their stability and reactivity in various chemical reactions.
Eigenschaften
CAS-Nummer |
686290-23-3 |
|---|---|
Molekularformel |
C18H16ClISi |
Molekulargewicht |
422.8 g/mol |
IUPAC-Name |
2-chloro-5-iodo-1,1-dimethyl-3,4-diphenylsilole |
InChI |
InChI=1S/C18H16ClISi/c1-21(2)17(19)15(13-9-5-3-6-10-13)16(18(21)20)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
UUOXFEZNELFWBX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C(=C(C(=C1I)C2=CC=CC=C2)C3=CC=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


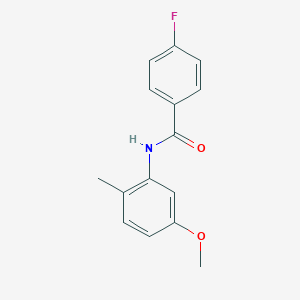

![1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane](/img/structure/B12537642.png)
![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
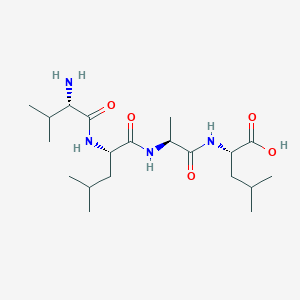
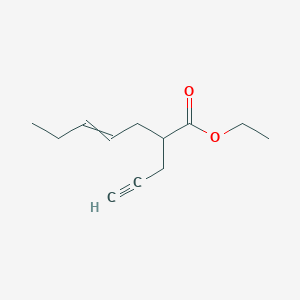
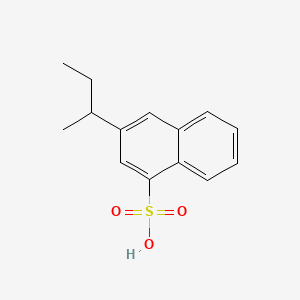
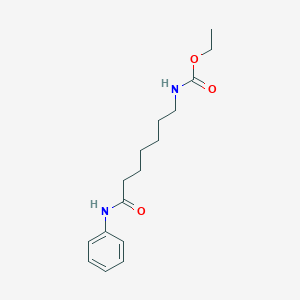

![2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide](/img/structure/B12537693.png)
![N-{[2-(4-Sulfobenzene-1-sulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B12537695.png)
![Ethyl 3-[(2-methylphenyl)amino]propanimidate](/img/structure/B12537703.png)
